Esfenvalerate

Description

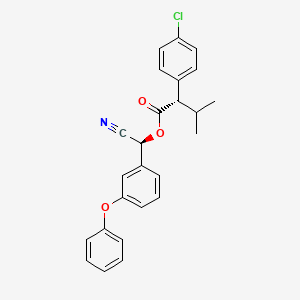

Structure

3D Structure

Properties

IUPAC Name |

[(S)-cyano-(3-phenoxyphenyl)methyl] (2S)-2-(4-chlorophenyl)-3-methylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22ClNO3/c1-17(2)24(18-11-13-20(26)14-12-18)25(28)30-23(16-27)19-7-6-10-22(15-19)29-21-8-4-3-5-9-21/h3-15,17,23-24H,1-2H3/t23-,24+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYPJDWWKZLNGGM-RPWUZVMVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C1=CC=C(C=C1)Cl)C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C1=CC=C(C=C1)Cl)C(=O)O[C@H](C#N)C2=CC(=CC=C2)OC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22ClNO3 | |

| Record name | ESFENVALERATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1516 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4032667 | |

| Record name | Esfenvalerate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4032667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

419.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

COLOURLESS-TO-WHITE CRYSTALS. | |

| Record name | ESFENVALERATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1516 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

151-167 °C | |

| Record name | ESFENVALERATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6625 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

256 °C | |

| Record name | ESFENVALERATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1516 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

In xylene, acetone, chloroform, ethyl acetate, dimethylformamide, dimethyl sulfoxide >600, hexane 10-50, methanol 70-100 (all in g/kg, 25 °C), Solubility (1%): acetonitrile >60, chloroform >60, DMF >60, DMSO >60, ethyl acetate >60, acetone >60, ethyl cellosolve 40-50, n-hexane 1-5, kerosene <1, methanol 7-10, alpha-methylnaphthalene 50-60, xylene >60., In acetone, chloroform, methanol >450, hexane 77 (all in g/L at 20 °C; distilled water <20 ug/L (all at 20 °C), In water, 2.0X10-3 mg/L at 25 °C, Solubility in water: none | |

| Record name | ESFENVALERATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6625 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ESFENVALERATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1516 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.26 (4-26 °C), 1.2 g/cm³ | |

| Record name | ESFENVALERATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6625 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ESFENVALERATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1516 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

1.5X10-9 mm Hg at 25 °C, Vapor pressure at 20 °C: negligible | |

| Record name | ESFENVALERATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6625 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ESFENVALERATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1516 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Impurities |

The concentrate may contain xylene ... or ethylbenzene ... . | |

| Record name | ESFENVALERATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6625 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White crystalline solid, Colorless crystals, Clear viscous liquid at 23 °C | |

CAS No. |

66230-04-4 | |

| Record name | Esfenvalerate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66230-04-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Esfenvalerate [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066230044 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Esfenvalerate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4032667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzeneacetic acid, 4-chloro-α-(1-methylethyl)-, (S)-cyano(3-phenoxyphenyl)methyl ester, (αS) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.804 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ESFENVALERATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7F07OXM0PP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ESFENVALERATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6625 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ESFENVALERATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1516 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

59-60.2 °C, 59-60 °C | |

| Record name | ESFENVALERATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6625 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ESFENVALERATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1516 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

Esfenvalerate chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Esfenvalerate is a synthetic pyrethroid insecticide, prized for its high efficacy against a broad spectrum of insect pests. It is the (S,S)-isomer of fenvalerate (B1672596) and is recognized as the most biologically active isomer, allowing for lower application rates compared to its parent compound.[1] This guide provides an in-depth overview of the chemical structure, physicochemical properties, toxicological profile, and mechanism of action of esfenvalerate, tailored for a technical audience.

Chemical and Physicochemical Properties

Esfenvalerate's identity and characteristics are defined by its specific chemical structure and behavior in various environmental and biological systems.

Chemical Identification

A summary of the key chemical identifiers for esfenvalerate is presented in Table 1.

| Property | Value |

| IUPAC Name | (S)-α-cyano-3-phenoxybenzyl (S)-2-(4-chlorophenyl)-3-methylbutyrate |

| CAS Number | 66230-04-4 |

| Chemical Formula | C₂₅H₂₂ClNO₃ |

| Molecular Weight | 419.91 g/mol |

| SMILES | CC(C)--INVALID-LINK--C(=O)O--INVALID-LINK--C2=CC(=CC=C2)OC3=CC=CC=C3 |

Physicochemical Properties

The physical and chemical properties of esfenvalerate are crucial for understanding its environmental fate and behavior. These properties are summarized in Table 2.

| Property | Value |

| Melting Point | 59-60.2 °C |

| Boiling Point | 151-167 °C |

| Water Solubility | 0.002 mg/L at 25°C |

| Solubility in Organic Solvents | Highly soluble in acetone, chloroform, and methanol (B129727) (>450 g/L at 20°C); Soluble in hexane (B92381) (77 g/L at 20°C) |

| Vapor Pressure | 1.5 x 10⁻⁹ mm Hg at 25°C |

| Octanol-Water Partition Coefficient (log P) | 6.22 |

Toxicological Profile

The toxicity of esfenvalerate has been evaluated across various endpoints, providing a comprehensive understanding of its potential hazards.

Acute Toxicity

Esfenvalerate exhibits moderate acute toxicity through oral and dermal routes of exposure. A summary of acute toxicity data is provided in Table 3.

| Test | Species | Route | Value |

| LD₅₀ | Rat | Oral | 458 mg/kg |

| LD₅₀ | Rabbit | Dermal | >2000 mg/kg |

| LC₅₀ | Rat | Inhalation (4h) | >2.93 mg/L |

Chronic Toxicity, Carcinogenicity, and Reproductive Effects

-

Chronic Toxicity : Long-term toxicity studies on the related compound, fenvalerate, in rodents did not show evidence of significant organ toxicity at lower doses.[2] A 13-week feeding study in rats established a No-Observed-Effect Level (NOEL) of 7.5 mg/kg bw/day, based on the absence of tremors and other signs of neurotoxicity.[3]

-

Carcinogenicity : Based on long-term studies with fenvalerate, esfenvalerate is not considered to be carcinogenic.[3]

-

Reproductive and Developmental Toxicity : Studies on fenvalerate have not indicated significant reproductive or developmental concerns.[3] It has been observed that there is virtually no transfer of esfenvalerate from maternal blood to the fetus.[4]

Mechanism of Action

Esfenvalerate, like other pyrethroid insecticides, exerts its neurotoxic effects by targeting voltage-gated sodium channels in the nervous system of insects.[1][5]

The primary mechanism involves the binding of esfenvalerate to the sodium channels, which leads to a modification of their gating kinetics. Specifically, it prolongs the open state of the channels, leading to a persistent influx of sodium ions.[6][7] This disrupts the normal transmission of nerve impulses, causing hyperexcitability of the nervous system, which manifests as tremors, paralysis, and ultimately, the death of the insect.[6]

Experimental Protocols

Acute Oral Toxicity Testing (Adapted from OECD Guideline 423)

This protocol outlines a standardized procedure for assessing the acute oral toxicity of a chemical substance.

-

Animal Selection and Preparation : Healthy, young adult rats of a single sex (typically females) are used. The animals are acclimatized to laboratory conditions for at least 5 days before the test. Food is withheld overnight before dosing, but water remains available.

-

Dose Administration : The test substance, in this case, esfenvalerate, is administered as a single oral dose via gavage. The starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg).

-

Observation : Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days. Observations are made frequently on the day of dosing and at least daily thereafter.

-

Data Analysis : The number of animals that die at each dose level is recorded. The LD₅₀ is estimated based on the observed mortality.

Residue Analysis by Gas Chromatography (GC-ECD)

This protocol provides a general outline for the determination of esfenvalerate residues in a sample matrix (e.g., soil, water, or agricultural produce).

-

Sample Preparation and Extraction : A representative sample is collected and homogenized. The esfenvalerate residues are extracted from the sample matrix using an appropriate organic solvent (e.g., acetonitrile (B52724) or a hexane/isopropanol mixture).

-

Cleanup : The extract is then "cleaned up" to remove interfering co-extracted substances. This can be achieved through techniques such as liquid-liquid partitioning or solid-phase extraction (SPE).

-

Analysis : The cleaned-up extract is analyzed using a gas chromatograph equipped with an electron capture detector (GC-ECD). The GC separates esfenvalerate from other components in the extract, and the ECD provides sensitive and selective detection of the halogenated esfenvalerate molecule.

-

Quantification : The concentration of esfenvalerate in the sample is determined by comparing the peak area of the analyte in the sample to that of a known standard.

Visualizations

Chemical Structure of Esfenvalerate

Caption: 2D chemical structure of Esfenvalerate.

Mechanism of Action: Sodium Channel Modulation

Caption: Signaling pathway of Esfenvalerate's neurotoxic action.

Experimental Workflow: Acute Toxicity Assessment

Caption: A typical experimental workflow for acute toxicity studies.

References

- 1. Pesticide Residues in food:2002 - ESFENVALERATE [inchem.org]

- 2. ijrap.net [ijrap.net]

- 3. guidelines.nhmrc.gov.au [guidelines.nhmrc.gov.au]

- 4. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]

- 5. downloads.regulations.gov [downloads.regulations.gov]

- 6. Developmental Neurotoxicity of Pyrethroid Insecticides: Critical Review and Future Research Needs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Voltage-Gated Sodium Channels as Insecticide Targets - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Esfenvalerate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Esfenvalerate is a synthetic pyrethroid insecticide, prized for its broad-spectrum efficacy against a wide array of insect pests.[1] It is a stereoisomer of fenvalerate, specifically the (S,S)-isomer, which is the most insecticidally active component.[2] This enhanced activity allows for lower application rates compared to fenvalerate.[3] This technical guide provides a comprehensive overview of Esfenvalerate, including its chemical identity, physicochemical properties, mechanism of action, toxicological profile, and analytical methodologies.

Chemical Identity

-

IUPAC Name: [(S)-cyano-(3-phenoxyphenyl)methyl] (2S)-2-(4-chlorophenyl)-3-methylbutanoate[4]

-

CAS Number: 66230-04-4[4]

-

Synonyms: (S)-α-Cyano-3-phenoxybenzyl (S)-2-(4-chlorophenyl)isovalerate, Asana, Sumi-alpha[5]

Physicochemical Properties

The physical and chemical properties of Esfenvalerate are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₂₅H₂₂ClNO₃ | |

| Molecular Weight | 419.9 g/mol | [4] |

| Appearance | Colorless crystals (pure); Amber liquid (technical) | [3] |

| Melting Point | 59-60 °C | [3] |

| Water Solubility | <0.3 mg/L at 25°C | [3] |

| Vapor Pressure | 0.067 mPa at 25°C | [3] |

| Log Kₒw (Octanol-Water Partition Coefficient) | 6.22 | [3] |

| Kₒc (Soil Organic Carbon-Water Partitioning Coefficient) | 5300 |

Mechanism of Action

Esfenvalerate is a neurotoxin that primarily targets the voltage-gated sodium channels in the nervous systems of insects.[1][6] Pyrethroids, including esfenvalerate, bind to the sodium channels and modify their gating kinetics.[7] Specifically, they slow both the activation and inactivation of the channel, leading to a prolonged open state.[7] This disruption in the normal flow of sodium ions results in repetitive neuronal firing, leading to hyperexcitation, tremors, convulsions, paralysis, and ultimately, the death of the insect.[4]

The following diagram illustrates the mechanism of action of Esfenvalerate on voltage-gated sodium channels.

Caption: Mechanism of Esfenvalerate neurotoxicity.

Toxicological Profile

Esfenvalerate exhibits moderate acute toxicity to mammals via the oral route and is slightly toxic via the dermal route.[3] It is highly toxic to aquatic organisms, including fish and invertebrates.[3]

Acute Toxicity

| Species | Route | Value | Reference |

| Rat | Oral LD₅₀ | 458 mg/kg | [3] |

| Rabbit | Dermal LD₅₀ | >2000 mg/kg | |

| Rat | Inhalation LC₅₀ | >2.93 mg/L | [3] |

| Bobwhite Quail | Oral LD₅₀ | 1312 mg/kg | [3] |

| Mallard Duck | Oral LD₅₀ | >2250 mg/kg | [3] |

Aquatic Toxicity

| Species | Exposure | Value | Reference |

| Bluegill | 96-hour LC₅₀ | 0.0003 mg/L | [3] |

| Rainbow Trout | 96-hour LC₅₀ | 0.0003 mg/L | [3] |

| Daphnia magna | 48-hour EC₅₀ | 0.00015 mg/L |

Experimental Protocols

Gas Chromatography (GC) for Residue Analysis

This section outlines a general protocol for the analysis of Esfenvalerate residues in environmental samples, based on established methodologies.[8][9]

Objective: To quantify the concentration of Esfenvalerate in a given sample matrix (e.g., water, soil, biological tissue).

Methodology:

-

Sample Preparation and Extraction:

-

Water Samples: Solid-phase extraction (SPE) is a common method.[8] The water sample is passed through a C18 SPE cartridge, and the analyte is then eluted with an organic solvent like ethyl acetate.

-

Soil/Sediment Samples: Microwave-assisted extraction (MAE) with a solvent mixture such as dichloromethane (B109758) and methanol (B129727) can be employed.[10]

-

Tissue Samples: Homogenize the tissue with a solvent like acetonitrile (B52724) or a hexane/acetone mixture.[9] A cleanup step using Florisil or silica (B1680970) gel columns may be necessary to remove interfering substances.[9]

-

-

GC Analysis:

-

Instrument: A gas chromatograph equipped with an electron capture detector (ECD) or a mass spectrometer (MS) is used.[11]

-

Column: A capillary column suitable for pesticide analysis (e.g., DB-5ms) is typically used.

-

Temperature Program: An oven temperature program is established to ensure the separation of Esfenvalerate from other compounds in the sample. A typical program might start at a lower temperature and ramp up to a higher temperature.

-

Injection: A small volume (e.g., 1-2 µL) of the extracted sample is injected into the GC.

-

Quantification: The concentration of Esfenvalerate is determined by comparing the peak area in the sample chromatogram to a calibration curve generated from standards of known concentrations.

-

The following diagram provides a workflow for the GC analysis of Esfenvalerate.

Caption: Gas Chromatography workflow for Esfenvalerate analysis.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA provides a rapid and sensitive method for screening a large number of samples for the presence of Esfenvalerate.[1]

Objective: To detect and quantify Esfenvalerate in samples using an antibody-based assay.

Methodology:

-

Assay Principle: A competitive ELISA is typically used.[1] Microplate wells are coated with an Esfenvalerate-protein conjugate. The sample (containing the free Esfenvalerate) and a specific primary antibody are added to the wells. The free Esfenvalerate in the sample competes with the coated Esfenvalerate for binding to the primary antibody.

-

Procedure:

-

The microplate is washed to remove unbound antibody.

-

A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added, which binds to the primary antibody.

-

The plate is washed again.

-

A substrate is added that reacts with the enzyme to produce a colored product.

-

The intensity of the color is measured using a microplate reader. The color intensity is inversely proportional to the concentration of Esfenvalerate in the sample.

-

-

Quantification: A standard curve is generated using known concentrations of Esfenvalerate, and the concentration in the samples is determined by interpolation from this curve.

Conclusion

Esfenvalerate remains an important tool in pest management due to its high efficacy. A thorough understanding of its chemical properties, mechanism of action, and toxicology is crucial for its safe and effective use, as well as for the development of new and improved insecticides. The analytical methods described provide the necessary tools for monitoring its presence in the environment and ensuring regulatory compliance.

References

- 1. Development of an immunoassay for the pyrethroid insecticide esfenvalerate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Esfenvalerate (Ref: OMS 3023) [sitem.herts.ac.uk]

- 3. EXTOXNET PIP - ESFENVALERATE [extoxnet.orst.edu]

- 4. Esfenvalerate | C25H22ClNO3 | CID 10342051 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. The insecticide esfenvalerate modulates neuronal excitability in mammalian central nervous system in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. esfenvalerate, 66230-04-4 [thegoodscentscompany.com]

- 7. Nervous System and Gastrointestinal Effects of the Insecticide Esfenvalerate on the Rat: An Ex Vivo Study [scirp.org]

- 8. researchgate.net [researchgate.net]

- 9. fisheriesjournal.com [fisheriesjournal.com]

- 10. pubs.usgs.gov [pubs.usgs.gov]

- 11. guidelines.nhmrc.gov.au [guidelines.nhmrc.gov.au]

An In-depth Technical Guide to the Mechanism of Action of Esfenvalerate on Sodium Channels

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Esfenvalerate, the (S,S)-isomer of fenvalerate (B1672596), is a potent Type II pyrethroid insecticide that primarily targets voltage-gated sodium channels (VGSCs) in the nervous system of insects and, to a lesser extent, mammals. Its mechanism of action involves a significant modification of the channel's gating kinetics, leading to prolonged channel opening and subsequent neuronal hyperexcitability, paralysis, and death of the target organism. This technical guide provides a comprehensive overview of the molecular interactions between esfenvalerate and VGSCs, including its binding site, state-dependent affinity, and detailed effects on channel electrophysiology. Furthermore, this guide outlines the key experimental protocols used to elucidate these mechanisms and presents quantitative data in a structured format to facilitate understanding and further research.

Core Mechanism of Action: Prolonged Channel Opening

The principal neurotoxic effect of esfenvalerate stems from its ability to dramatically alter the normal functioning of voltage-gated sodium channels.[1] These channels are integral membrane proteins responsible for the rising phase of the action potential in most excitable cells.[2] In response to membrane depolarization, VGSCs transiently open, allowing an influx of sodium ions, which further depolarizes the membrane. This process is rapidly terminated by channel inactivation and deactivation (closing).

Esfenvalerate disrupts this precise sequence by binding to the sodium channel and stabilizing it in an open or modified-open state.[1][3] This leads to two key electrophysiological consequences:

-

Slowed Inactivation: The rate at which the channel enters the non-conducting inactivated state during a maintained depolarization is significantly reduced.[4]

-

Inhibited Deactivation: The closing of the channel upon repolarization of the membrane is markedly delayed. This results in a characteristic large and slowly decaying "tail current" of sodium ions flowing into the cell after the action potential should have terminated.[2][4]

This persistent influx of sodium ions causes a prolonged depolarizing afterpotential, which can lead to repetitive neuronal firing and ultimately, a complete disruption of nerve function.[5]

The Esfenvalerate Binding Site and State-Dependent Interaction

Esfenvalerate, like other pyrethroids, exhibits a state-dependent affinity for the sodium channel, preferentially binding to the open state of the channel.[2][6] This means that the insecticide has a higher affinity for channels that are actively participating in nerve signaling, which contributes to its potency.

Homology modeling and site-directed mutagenesis studies have identified a putative binding site for pyrethroids, including fenvalerate, within a hydrophobic cavity of the sodium channel alpha subunit.[6][7] This binding pocket is thought to be formed by the interface of different domains of the channel protein, specifically involving:

-

The S4-S5 linker of domain II (IIS4-S5)

-

The transmembrane helix S5 of domain II (IIS5)

-

The transmembrane helix S6 of domain III (IIIS6)[6]

The lipophilic nature of esfenvalerate allows it to access this site from the lipid bilayer of the cell membrane.[6] The binding of esfenvalerate within this pocket is believed to physically impede the conformational changes required for the channel to close, thereby stabilizing the open state.[6]

The α-cyano group present in Type II pyrethroids like esfenvalerate is thought to contribute to the extremely slow decay kinetics of the tail current, a hallmark of this subclass of insecticides.[4]

Quantitative Analysis of Esfenvalerate's Effects

The following tables summarize the quantitative data available on the effects of fenvalerate (of which esfenvalerate is the active isomer) and esfenvalerate on sodium channel function.

Table 1: Effects of Fenvalerate on Sodium Channel Gating Currents in Crayfish Giant Axons

| Parameter | Observation | Quantitative Effect | Reference |

| 'On' Gating Charge Movement | Reduction in total charge movement during depolarization. | 78% reduction | [8] |

| 'Off' Gating Charge Movement (Fast Component) | Abolishment of the fast component of charge movement upon repolarization. | Completely abolished (τ = 50 µs at -160 mV) | [8] |

| 'Off' Gating Charge Movement (Slow Component) | Suppression of the slow component of charge movement upon repolarization. | 50% suppression | [8] |

Table 2: Dose-Dependent Effects of Esfenvalerate on Neuronal Excitability in Rat Brain Slices

| Concentration | Brain Region | Effect | Reference |

| Lowest Concentration (e.g., 5µM) | Neocortex | Elicited epileptiform discharges (hyperexcitability). | [1] |

| All Tested Concentrations (5-40µM) | Hippocampus | Decreased amplitude of population spikes. | [1] |

| Highest Concentration (e.g., 40µM) | Neocortex and Hippocampus | Strong inhibitory effect on excitability (likely due to depolarization block). | [1] |

Visualizing the Mechanism and Experimental Workflows

Signaling Pathway of Esfenvalerate Action

Caption: Mechanism of action of esfenvalerate on voltage-gated sodium channels.

Experimental Workflow for Characterizing Esfenvalerate's Effects

Caption: Workflow for studying esfenvalerate's effects using Xenopus oocytes and TEVC.

Detailed Experimental Protocols

Heterologous Expression of Sodium Channels in Xenopus laevis Oocytes and Two-Electrode Voltage Clamp (TEVC) Recording

This technique is a cornerstone for studying the effects of compounds like esfenvalerate on specific sodium channel subtypes in a controlled environment.

I. Oocyte Preparation and cRNA Injection:

-

Harvest oocytes from a mature female Xenopus laevis.

-

Treat the oocytes with collagenase to defolliculate them (remove the surrounding follicular cell layer).

-

Manually separate individual stage V-VI oocytes.

-

Synthesize capped RNA (cRNA) encoding the desired sodium channel α-subunit (and any auxiliary β-subunits) from a linearized cDNA template.

-

Microinject a known amount of cRNA (typically 10-50 ng) into the cytoplasm of each oocyte.

-

Incubate the injected oocytes for 2-7 days at 16-18°C in a suitable medium (e.g., Barth's solution) to allow for channel protein expression and insertion into the oocyte membrane.

II. Two-Electrode Voltage Clamp (TEVC) Recording:

-

Place an oocyte in a recording chamber continuously perfused with a saline solution (e.g., ND96).

-

Impale the oocyte with two microelectrodes filled with a high concentration of KCl (e.g., 3 M). One electrode measures the membrane potential, and the other injects current.

-

Using a TEVC amplifier, clamp the oocyte's membrane potential at a negative holding potential (e.g., -100 mV) to ensure all sodium channels are in the resting state.

-

Apply a series of voltage-step protocols to elicit and record sodium currents. A typical protocol involves stepping the membrane potential to a range of depolarized values (e.g., from -80 mV to +60 mV) for a short duration (e.g., 20-50 ms).

-

Record baseline currents in the absence of the drug.

-

Introduce esfenvalerate into the perfusion solution at the desired concentrations.

-

After a sufficient incubation period to allow for drug equilibration, repeat the voltage-step protocols to record the modified sodium currents.

-

Analyze the recorded currents to determine changes in peak current amplitude, activation and inactivation kinetics, and the characteristics of the tail current upon repolarization.

Patch-Clamp Electrophysiology on Neuronal Cells

Patch-clamp allows for the high-resolution recording of ion channel activity in native neurons or cultured neuronal cell lines.

I. Cell Preparation:

-

Prepare acute brain slices from rodents or use cultured primary neurons or neuronal cell lines (e.g., neuroblastoma cells).

-

Place the preparation in a recording chamber on the stage of an inverted microscope and perfuse with an appropriate extracellular solution.

II. Whole-Cell Patch-Clamp Recording:

-

Fabricate a patch pipette from a borosilicate glass capillary using a micropipette puller. The tip should have a resistance of 3-7 MΩ when filled with intracellular solution.

-

Fill the pipette with an intracellular solution that mimics the ionic composition of the cytoplasm.

-

Under visual guidance, carefully approach a neuron with the patch pipette while applying slight positive pressure.

-

When the pipette tip touches the cell membrane, release the positive pressure to form a high-resistance seal (a "gigaohm seal" or "gigaseal").

-

Apply a brief pulse of suction to rupture the patch of membrane under the pipette tip, establishing a "whole-cell" configuration. This provides electrical access to the entire cell.

-

In voltage-clamp mode, hold the cell at a negative potential (e.g., -90 mV) and apply voltage steps to record sodium currents, similar to the TEVC protocol.

-

In current-clamp mode, inject current to study the cell's membrane potential and firing properties (action potentials).

-

Apply esfenvalerate via the perfusion system and record the resulting changes in sodium currents or firing patterns.

Site-Directed Mutagenesis

This technique is used to identify specific amino acid residues within the sodium channel that are critical for esfenvalerate binding and action.

-

Start with a plasmid containing the cDNA of the sodium channel of interest.

-

Design primers containing the desired nucleotide change that will result in the desired amino acid substitution at the target site (e.g., a residue within the putative binding pocket).

-

Use a polymerase chain reaction (PCR)-based method with these primers to create a new plasmid containing the mutated sodium channel gene.

-

Sequence the mutated plasmid to confirm that only the intended mutation has been introduced.

-

Use this mutated plasmid as a template to synthesize cRNA for expression in Xenopus oocytes.

-

Perform TEVC recordings on oocytes expressing the mutant channels and compare the sensitivity to esfenvalerate with that of the wild-type channels. A significant reduction in the effect of esfenvalerate on the mutant channel indicates that the mutated residue is important for its mechanism of action.

Conclusion

Esfenvalerate's potent insecticidal activity is a direct consequence of its specific and profound modulation of voltage-gated sodium channels. By preferentially binding to the open state of the channel and stabilizing this conformation, esfenvalerate disrupts the precise control of neuronal excitability, leading to the characteristic symptoms of pyrethroid poisoning. The combination of electrophysiological techniques, heterologous expression systems, and molecular biology approaches like site-directed mutagenesis has been instrumental in elucidating this detailed mechanism of action. A thorough understanding of these molecular interactions is crucial for the development of novel insecticides, the management of insecticide resistance, and the assessment of the potential toxicological risks to non-target organisms.

References

- 1. The insecticide esfenvalerate modulates neuronal excitability in mammalian central nervous system in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Voltage-Gated Sodium Channels as Insecticide Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Interactions of the pyrethroid fenvalerate with nerve membrane sodium channels: temperature dependence and mechanism of depolarization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Toxins that modulate the sodium channel gating mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. docs.axolbio.com [docs.axolbio.com]

- 6. Modelling insecticide-binding sites in the voltage-gated sodium channel - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Immobilization of sodium channel gating charge in crayfish giant axons by the insecticide fenvalerate - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Stereoisomerism and Enantiomers of Fenvalerate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fenvalerate (B1672596), a synthetic pyrethroid insecticide, possesses a complex stereochemistry that significantly influences its biological activity. With two chiral centers, fenvalerate exists as a mixture of four stereoisomers, each exhibiting distinct insecticidal properties. This technical guide provides a comprehensive overview of the stereoisomerism of fenvalerate, with a particular focus on its enantiomers. It delves into the nomenclature, insecticidal efficacy, and analytical separation of these stereoisomers. Detailed experimental protocols for chiral separation are provided, alongside a summary of quantitative data on the biological activity of each isomer. Furthermore, this guide elucidates the mode of action of fenvalerate and its enantiomers, including their interaction with voltage-gated sodium channels and the subsequent signaling pathways, visualized through detailed diagrams.

Introduction to Fenvalerate and its Stereoisomerism

Fenvalerate is a broad-spectrum insecticide widely used in agriculture to control a variety of pests.[1] Its chemical structure, (RS)-α-cyano-3-phenoxybenzyl (RS)-2-(4-chlorophenyl)-3-methylbutyrate, contains two chiral centers, one in the acid moiety and one in the alcohol moiety.[2] This results in the existence of four stereoisomers, which are enantiomeric and diastereomeric pairs.[2]

The four stereoisomers are:

-

(2S, αS)-fenvalerate

-

(2R, αR)-fenvalerate

-

(2S, αR)-fenvalerate

-

(2R, αS)-fenvalerate

These can be grouped into two pairs of enantiomers:

-

cis-isomers: (2R, αR) and (2S, αS)

-

trans-isomers: (2S, αR) and (2R, αS)

The racemic mixture of all four stereoisomers is what is typically referred to as fenvalerate.[3] However, the insecticidal activity is not evenly distributed among these isomers. The (2S, αS)-enantiomer, known as esfenvalerate, is the most biologically active component.[1][4] Technical grade fenvalerate is a racemic mixture containing approximately equal proportions of the four stereoisomers.[3] In contrast, the product known as esfenvalerate is enriched with the highly active (2S, αS)-isomer, comprising about 84% of the mixture, whereas fenvalerate contains around 22-23% of this active isomer.[1][4]

Insecticidal Activity of Fenvalerate Stereoisomers

The insecticidal potency of fenvalerate is almost exclusively attributed to the (2S, αS)-isomer, esfenvalerate. This stereoselectivity is a common feature among pyrethroid insecticides, where the spatial arrangement of the molecule dictates its ability to interact with the target site in the insect's nervous system.

Quantitative Data on Insecticidal Efficacy

The following table summarizes the available quantitative data on the toxicity of fenvalerate and its stereoisomers to various insect species. It is important to note that comprehensive data for all four individual stereoisomers against a wide range of pests is limited in publicly available literature. Most studies focus on comparing the racemic mixture (fenvalerate) with the enriched active isomer (esfenvalerate).

| Isomer/Mixture | Insect Species | Parameter | Value | Reference |

| Fenvalerate (racemic) | Heliothis virescens (Tobacco budworm) | Topical LD50 | 0.06 µ g/larva | [5] |

| Esfenvalerate ((2S, αS)-isomer) | Heliothis virescens (Tobacco budworm) | Topical LD50 | 0.01 µ g/larva | [5] |

| Fenvalerate (racemic) | Anthonomus grandis (Boll weevil) | Topical LD50 | 0.48 µ g/weevil | [5] |

| Esfenvalerate ((2S, αS)-isomer) | Anthonomus grandis (Boll weevil) | Topical LD50 | 0.01 µ g/weevil | [5] |

| Fenvalerate (racemic) | Rat (oral) | LD50 | 451 mg/kg | [6] |

| Esfenvalerate | Rat (oral) | LD50 | 75-458 mg/kg | [6] |

As the data indicates, esfenvalerate is significantly more toxic to the target pests than the racemic mixture of fenvalerate. For instance, esfenvalerate is approximately 6 times more toxic to the tobacco budworm and 48 times more toxic to the boll weevil than racemic fenvalerate.[5] This enhanced activity allows for lower application rates of esfenvalerate to achieve the same level of pest control, thereby reducing the environmental load of the insecticide.

Experimental Protocol for Chiral Separation of Fenvalerate Stereoisomers

The separation and quantification of the individual stereoisomers of fenvalerate are crucial for quality control, metabolism studies, and environmental fate assessment. High-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) is the most common and effective method for this purpose.

Detailed Methodology for Chiral HPLC Separation

Objective: To separate the four stereoisomers of fenvalerate using chiral HPLC.

Materials:

-

HPLC system with a UV detector

-

Chiral stationary phase column: CHIRALCEL® OJ-H (250 mm x 4.6 mm, 5 µm) or a similar cellulose-based CSP.

-

Mobile Phase: n-hexane, 1,2-dichloroethane, and ethanol (B145695) of HPLC grade.

-

Fenvalerate standard (racemic mixture)

-

Esfenvalerate standard

-

Sample preparation solvents (e.g., hexane)

Chromatographic Conditions:

| Parameter | Value |

| Column | CHIRALCEL® OJ-H (250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | n-hexane:1,2-dichloroethane:ethanol (e.g., 90:5:5 v/v/v) - Note: The exact ratio may need optimization |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 225 nm |

| Injection Volume | 10 µL |

| Column Temperature | 25°C |

Procedure:

-

Standard Preparation: Prepare standard solutions of racemic fenvalerate and esfenvalerate in the mobile phase or a compatible solvent at a known concentration (e.g., 10 µg/mL).

-

Sample Preparation: Dissolve the sample containing fenvalerate isomers in the mobile phase or a suitable solvent. Filter the sample through a 0.45 µm syringe filter before injection.

-

Chromatographic Analysis:

-

Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

-

Inject the standard solutions to determine the retention times and response factors for each stereoisomer. The elution order on a CHIRALCEL® OJ-H column is typically (2R, αS), (2S, αR), (2R, αR), and (2S, αS).

-

Inject the prepared sample solution.

-

Identify and quantify the individual stereoisomers in the sample by comparing their retention times and peak areas with those of the standards.

-

Expected Results: A chromatogram showing four well-resolved peaks corresponding to the four stereoisomers of fenvalerate.

Mode of Action and Signaling Pathways

The primary target of fenvalerate and its stereoisomers in insects is the voltage-gated sodium channel (VGSC) in the neuronal membrane.[7] Pyrethroids, including fenvalerate, bind to the open state of the VGSC and inhibit its closing (inactivation).[8] This leads to a prolonged influx of sodium ions, causing repetitive nerve discharges, hyperexcitation of the nervous system, paralysis, and ultimately, the death of the insect.[8]

The α-cyano group in the alcohol moiety of fenvalerate classifies it as a Type II pyrethroid, which typically causes a more prolonged modification of the sodium channel gating kinetics compared to Type I pyrethroids.[1] The stereochemistry of the molecule is critical for its interaction with the binding site on the sodium channel. The (2S, αS) configuration of esfenvalerate allows for a more favorable and potent interaction with the channel, explaining its superior insecticidal activity.

Signaling Pathway of Fenvalerate Action

The following diagram illustrates the signaling pathway initiated by the binding of fenvalerate to the voltage-gated sodium channel in an insect neuron.

References

- 1. Fenvalerate (EHC 95, 1990) [inchem.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Fenvalerate | C25H22ClNO3 | CID 3347 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Esfenvalerate | C25H22ClNO3 | CID 10342051 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. The insecticide esfenvalerate modulates neuronal excitability in mammalian central nervous system in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Fenvalerate (Ref: OMS 2000) [sitem.herts.ac.uk]

- 8. Interactions of the pyrethroid fenvalerate with nerve membrane sodium channels: temperature dependence and mechanism of depolarization - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Stereoselective Synthesis of (S,S)-Isomer Esfenvalerate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Esfenvalerate, the (S,S)-isomer of fenvalerate, is a potent synthetic pyrethroid insecticide valued for its high efficacy and reduced environmental impact compared to the racemic mixture.[1] This technical guide provides an in-depth overview of the stereoselective synthesis pathway for producing esfenvalerate. It details the preparation of the key chiral intermediates, (S)-α-cyano-3-phenoxybenzyl alcohol and (2S)-2-(4-chlorophenyl)-3-methylbutyric acid, and their subsequent esterification. This document includes experimental protocols, quantitative data, and a visual representation of the synthesis workflow to support research and development in the field of agrochemicals and insecticide manufacturing.

Introduction

Esfenvalerate is a Type II pyrethroid insecticide that functions as a sodium channel modulator in insects.[2][3] Its insecticidal activity is primarily attributed to the (S,S)-isomer, which is significantly more active than the other three stereoisomers present in the racemic fenvalerate.[2][3] The commercial production of esfenvalerate, therefore, relies on a stereoselective synthesis that exclusively yields the desired (S,S)-enantiomer.[2][3] This is achieved through the esterification of two chiral building blocks: (S)-α-cyano-3-phenoxybenzyl alcohol and (2S)-2-(4-chlorophenyl)-3-methylbutyric acid.[2][3] This guide will elucidate the synthetic routes to obtain these intermediates in high enantiomeric purity and their final condensation to form esfenvalerate.

Synthesis Pathway Overview

The synthesis of esfenvalerate is a multi-step process that hinges on the successful preparation and coupling of its two chiral components. The overall synthetic strategy is depicted in the workflow diagram below.

Caption: Overall synthesis workflow for (S,S)-Esfenvalerate.

Synthesis of Chiral Intermediates

(S)-α-cyano-3-phenoxybenzyl alcohol

The enantiomerically pure (S)-alcohol is a critical precursor. A highly effective method for its preparation is through the enzymatic resolution of its racemic acetate ester.

Experimental Protocol: One-Pot Enzymatic Resolution

This protocol combines the formation of racemic α-cyano-3-phenoxybenzyl acetate, its enantioselective hydrolysis catalyzed by a lipase (B570770), and the in-situ racemization of the unreacted (R)-acetate.

-

Reaction Setup: In a batch reactor, combine m-phenoxybenzaldehyde (m-PBA), acetone (B3395972) cyanohydrin (AC) in a 1:2 molar ratio, and vinyl acetate in cyclohexane (B81311) as the solvent.

-

Catalyst Addition: Add an immobilized lipase from Alcaligenes sp. and a weak base anion-exchange resin (e.g., D301).

-

Reaction Conditions: Maintain the reaction temperature at approximately 45-55°C with constant stirring (e.g., 220 rpm) to minimize external diffusion limitations. The water activity of the solution should be kept low (e.g., 0.01) using a molecular sieve.

-

Monitoring: The progress of the reaction can be monitored by gas chromatography (GC) to determine the concentration of the product, (S)-α-cyano-3-phenoxybenzyl acetate. The enantiomeric excess (e.e.) can be determined by NMR using a chiral shift reagent.

-

Work-up and Purification: Upon completion, the catalysts are filtered off. The solvent is removed under reduced pressure. The resulting (S)-α-cyano-3-phenoxybenzyl acetate is then hydrolyzed to (S)-α-cyano-3-phenoxybenzyl alcohol.

| Parameter | Value | Reference |

| Conversion | Up to 80% | [4] |

| Enantiomeric Excess (e.e.) | Up to 88.2% | [4] |

| Optimal Temperature | 55°C | [4] |

| Optimal m-PBA:AC ratio | 1:2 | [4] |

(2S)-2-(4-chlorophenyl)-3-methylbutyric acid

The synthesis of the chiral acid moiety is another crucial step. While several methods exist for the synthesis of the racemic acid, obtaining the pure (S)-enantiomer typically involves chiral resolution.

Experimental Protocol: Synthesis of Racemic Acid

-

Reaction: To a dispersion of finely powdered potassium hydroxide (B78521) in xylene, add a solution of 4-chlorophenylacetic acid and subsequently 2-chloropropane.

-

Reaction Conditions: The reaction mixture is heated to 70-80°C for approximately 50 minutes.

-

Work-up: After cooling, the reaction mixture is poured into water, and the aqueous and organic layers are separated.

-

Purification: The organic layer is concentrated, and the xylene is removed by distillation. The crude product is then purified by reduced pressure distillation to yield racemic 2-(4-chlorophenyl)-3-methylbutyric acid.

Chiral Resolution

The resolution of the racemic acid can be achieved by forming diastereomeric salts with a chiral resolving agent, such as a chiral amine. The differing solubilities of the diastereomeric salts allow for their separation by fractional crystallization. The desired enantiomer can then be liberated from the salt by treatment with an acid.

Final Esterification: Synthesis of (S,S)-Esfenvalerate

The final step in the synthesis is the esterification of the chiral alcohol and acid intermediates.

Experimental Protocol: Esterification

-

Acid Chloride Formation: (2S)-2-(4-chlorophenyl)-3-methylbutyric acid is converted to its more reactive acid chloride by treatment with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.

-

Esterification: In an inert solvent such as toluene (B28343) or dichloromethane, (S)-α-cyano-3-phenoxybenzyl alcohol is reacted with the freshly prepared (2S)-2-(4-chlorophenyl)-3-methylbutyryl chloride in the presence of a base like pyridine.

-

Reaction Conditions: The reaction is typically carried out at a low temperature (e.g., -10°C to room temperature) and stirred for several hours.

-

Work-up: The reaction mixture is washed with dilute acid (e.g., HCl) to remove the base, followed by a wash with a sodium bicarbonate solution and then water.

-

Purification: The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄) and the solvent is evaporated. The crude esfenvalerate can be purified by column chromatography on silica (B1680970) gel.

| Reactant 1 | Reactant 2 | Solvent | Base | Temperature |

| (S)-α-cyano-3-phenoxybenzyl alcohol | (2S)-2-(4-chlorophenyl)-3-methylbutyryl chloride | Toluene | Pyridine | -10°C to 20°C |

Quality Control and Characterization

The purity and identity of the synthesized esfenvalerate and its intermediates should be confirmed using various analytical techniques.

| Technique | Purpose |

| Gas Chromatography (GC) | To determine the purity of the final product and intermediates. |

| High-Performance Liquid Chromatography (HPLC) | Chiral HPLC is used to determine the enantiomeric excess of the chiral intermediates and the final product. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H and ¹³C NMR are used to confirm the chemical structure of the synthesized compounds.[5] |

| Infrared (IR) Spectroscopy | To identify the functional groups present in the molecules. |

| Mass Spectrometry (MS) | To determine the molecular weight and fragmentation pattern of the compounds. |

Conclusion

The stereoselective synthesis of (S,S)-isomer esfenvalerate is a well-established process that relies on the efficient preparation of two key chiral intermediates. The enzymatic resolution of (S)-α-cyano-3-phenoxybenzyl alcohol and the chiral resolution of (2S)-2-(4-chlorophenyl)-3-methylbutyric acid are critical steps that determine the enantiomeric purity of the final product. The subsequent esterification provides the target molecule with high insecticidal activity. The protocols and data presented in this guide offer a comprehensive resource for researchers and professionals involved in the synthesis and development of pyrethroid insecticides.

Logical Relationships in Synthesis

The following diagram illustrates the logical dependencies in the synthesis of esfenvalerate, highlighting the critical role of the chiral intermediates.

Caption: Logical flow of the esfenvalerate synthesis.

References

- 1. Esfenvalerate (Ref: OMS 3023) [sitem.herts.ac.uk]

- 2. EP0080827A2 - Method for biotechnologically preparing (S)-(-)-alpha-cyano-3-phenoxybenzyl alcohol - Google Patents [patents.google.com]

- 3. US4273727A - (S) α-Cyano-3-phenoxy-benzyl alcohol - Google Patents [patents.google.com]

- 4. Optimization of technological conditions for one-pot synthesis of (S)-α-cyano-3-phenoxybenzyl acetate in organic media - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Environmental Fate and Degradation of Esfenvalerate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Esfenvalerate is a synthetic pyrethroid insecticide widely used in agriculture and public health to control a broad spectrum of insect pests. As a stereoisomer of fenvalerate (B1672596), esfenvalerate exhibits enhanced insecticidal activity.[1][2] However, its application raises concerns about its environmental persistence, potential for bioaccumulation, and toxicity to non-target organisms, particularly aquatic life.[1][2] Understanding the environmental fate and degradation of esfenvalerate in soil and water is crucial for assessing its ecological risk and developing strategies for its safe use and remediation. This technical guide provides an in-depth overview of the degradation kinetics, pathways, and influencing factors of esfenvalerate in soil and aquatic environments, supplemented with detailed experimental protocols and visual representations of key processes.

Data Presentation: Degradation Kinetics of Esfenvalerate

The persistence of esfenvalerate in the environment is typically quantified by its half-life (DT50), the time required for 50% of the initial concentration to dissipate. The half-life of esfenvalerate is highly variable and depends on a multitude of environmental factors.

Table 1: Half-life of Esfenvalerate in Soil

| Soil Type | Condition | Temperature (°C) | pH | Half-life (days) | Reference(s) |

| Silt Loam | Aerobic | 25 | 5.7 | 74 | [3] |

| Sandy Loam | Aerobic | 25 | - | 77 | [3] |

| Field Soil | Field Conditions | Not Specified | 7.0 | 32 (range 22-75) | [3] |

| Field Soil | Field Conditions | Not Specified | 5.9 | 75 | [3] |

| Field Soil | Field Conditions | Not Specified | 7.9 | <30 | [3] |

| Field Soil | Field Conditions | Not Specified | 8.5 | <30 | [3] |

| Field Soil | Field Conditions | Not Specified | 8.1 | <30 | [3] |

| Field Soil | Field Conditions | Not Specified | 8.2 | 14 | [3] |

| General | Field Conditions | Not Specified | Not Specified | 15-90 | [1] |

Table 2: Half-life of Esfenvalerate in Water

| Water System | Condition | Temperature (°C) | pH | Half-life (days) | Reference(s) |

| Water | Photolysis (Sunlight) | Not Specified | Not Specified | ~21 | [1] |

| Water-Sediment System | Aerobic, Dark | 20 | 7.1-8.4 | <1 (dissipation from water phase) | [4] |

| Water-Sediment System | Aerobic, Illuminated | 20 | 7.1-8.4 | <1 (dissipation from water phase) | [4] |

| Aqueous Solution | Abiotic | Not Specified | 5 | 129 | [5] |

| Aqueous Solution | Abiotic | Not Specified | 9 | 65 | [5] |

| Liquid Culture | Biodegradation | 32 | Not Specified | 3.6 | [5] |

Degradation Pathways

The degradation of esfenvalerate in both soil and water proceeds through a combination of biotic and abiotic processes, including microbial degradation, hydrolysis, and photolysis. The primary degradation pathway involves the cleavage of the ester bond, a reaction catalyzed by carboxylesterase enzymes in microorganisms.[5][6]

This initial hydrolysis yields two main metabolites:

These primary metabolites can be further degraded by microorganisms. For instance, 3-phenoxybenzoic acid can undergo further hydroxylation and ring cleavage.[6] In some cases, other minor metabolites have been identified, such as 3-phenoxybenzaldehyde (B142659) (PBAld) and 3-phenoxybenzyl alcohol (PBAlc), which are intermediates in the degradation of the 3-phenoxybenzyl moiety.[8][9]

Under the influence of sunlight (photolysis), particularly in water, esfenvalerate can also undergo degradation.[1] Photodegradation can lead to a more complex mixture of products, although ester cleavage remains a significant pathway.[4]

Figure 1: Simplified degradation pathway of esfenvalerate in soil and water.

Factors Influencing Degradation

Several environmental factors significantly influence the rate and extent of esfenvalerate degradation:

-

Microbial Activity: The presence of a diverse and active microbial community is a key driver for the biotic degradation of esfenvalerate. Soils with higher microbial biomass and enzymatic activity generally exhibit faster degradation rates.[10]

-

Soil Properties: Soil type, organic matter content, and pH play crucial roles. Esfenvalerate has a high affinity for soil organic matter, which can reduce its bioavailability for microbial degradation but also limit its leaching.[1] Degradation rates can vary between different soil types such as sandy loam and silt loam.[3]

-

pH: The rate of abiotic hydrolysis of the ester linkage in esfenvalerate is pH-dependent, with faster degradation observed under alkaline conditions.[5]

-

Temperature: Higher temperatures generally increase the rates of both microbial metabolism and chemical hydrolysis, leading to a shorter half-life.[11]

-

Sunlight: Photodegradation is a significant pathway for esfenvalerate dissipation in aquatic environments exposed to sunlight.[1]

Experimental Protocols

Soil Degradation Study (Aerobic) - Based on OECD 307 Principles

This protocol outlines a laboratory experiment to determine the aerobic degradation rate of esfenvalerate in soil.

a. Soil Collection and Preparation:

-

Collect fresh soil from a site with no recent pesticide application. Sieve the soil to <2 mm.

-

Characterize the soil for texture (e.g., sandy loam, clay), pH, organic carbon content, and microbial biomass.

-

Adjust the soil moisture to 40-60% of its maximum water holding capacity.

-

Pre-incubate the soil in the dark at the desired experimental temperature (e.g., 20°C) for one week to stabilize microbial activity.

b. Experimental Setup:

-

Prepare replicate microcosms (e.g., 250 mL flasks) each containing a known amount of pre-incubated soil (e.g., 50 g dry weight equivalent).

-

Prepare a stock solution of esfenvalerate in a suitable solvent (e.g., acetone).

-

Spike the soil in each microcosm with the esfenvalerate stock solution to achieve the desired initial concentration. Ensure even distribution and allow the solvent to evaporate.

-

Include control microcosms: sterile controls (e.g., autoclaved soil) to assess abiotic degradation and control microcosms without esfenvalerate to monitor background levels.

-

Incubate the microcosms in the dark at a constant temperature. Maintain aerobic conditions by ensuring adequate headspace or by loosely capping the flasks.

c. Sampling and Analysis:

-

At predetermined time intervals (e.g., 0, 1, 3, 7, 14, 30, 60, 90 days), destructively sample replicate microcosms.

-

Extract esfenvalerate and its metabolites from the soil using an appropriate solvent system (e.g., acetonitrile/water mixture).

-

Analyze the extracts using High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV or Mass Spectrometry) or Gas Chromatography (GC) with an Electron Capture Detector (ECD).[12]

-

Quantify the concentrations of esfenvalerate and its major metabolites against calibration standards.

-

Calculate the dissipation half-life (DT50) using first-order kinetics.

Figure 2: Experimental workflow for a soil degradation study.

Water Biodegradation Study

This protocol describes a laboratory experiment to assess the biodegradation of esfenvalerate in a liquid medium inoculated with a bacterial consortium.

a. Media and Inoculum Preparation:

-

Prepare a suitable liquid culture medium (e.g., minimal salts medium).

-

Isolate a bacterial consortium from a pesticide-contaminated site or use a known degrading culture.

-

Grow the inoculum in a suitable nutrient broth to a desired cell density.

b. Experimental Setup:

-

In Erlenmeyer flasks, add the liquid culture medium.

-

Inoculate the flasks with the bacterial consortium.

-

Add a stock solution of esfenvalerate to achieve the desired initial concentration (e.g., 100 mg/L).[5]

-

Prepare abiotic control flasks (without inoculum) and biotic control flasks (with inoculum but without esfenvalerate).

-

Incubate the flasks on an orbital shaker at a constant temperature (e.g., 32°C) and agitation speed (e.g., 130 rpm).[5]

c. Sampling and Analysis:

-

At specified time points, collect samples from the flasks.

-

Extract esfenvalerate and its metabolites using a suitable organic solvent (e.g., ethyl acetate).[5]

-

Analyze the extracts by HPLC to determine the concentrations of the parent compound and metabolites.[5]

-

Determine the degradation rate and half-life.

Soil Sorption/Desorption Study - Based on OECD 106 Principles

This protocol outlines a batch equilibrium method to determine the sorption and desorption of esfenvalerate in soil.

a. Soil and Solution Preparation:

-

Use characterized soil samples as described in the soil degradation study.

-

Prepare a stock solution of esfenvalerate in 0.01 M CaCl2 solution. Prepare a series of dilutions from the stock solution.

b. Adsorption Phase:

-

Add a known mass of soil to centrifuge tubes.

-

Add a known volume of the esfenvalerate solutions of varying concentrations to the tubes.

-

Include control tubes with the esfenvalerate solution but no soil to account for adsorption to the tube walls.

-

Shake the tubes for a predetermined equilibrium time (e.g., 24 hours) at a constant temperature.

-

Centrifuge the tubes to separate the soil from the solution.

-

Analyze the supernatant for the concentration of esfenvalerate.

-

Calculate the amount of esfenvalerate sorbed to the soil by the difference between the initial and equilibrium concentrations in the solution.

c. Desorption Phase:

-

After the adsorption phase, decant the supernatant from the tubes.

-

Add a fresh 0.01 M CaCl2 solution (without esfenvalerate) to the soil pellet.

-

Shake the tubes for the same equilibrium time.

-

Centrifuge and analyze the supernatant for the concentration of desorbed esfenvalerate.

d. Data Analysis:

-

Calculate the soil-water distribution coefficient (Kd) and the organic carbon-normalized adsorption coefficient (Koc).

-

Model the adsorption data using Freundlich or Langmuir isotherms.

Microbial Degradation and Signaling Pathways

The microbial degradation of esfenvalerate is primarily initiated by carboxylesterase enzymes that hydrolyze the ester bond.[6][13] These enzymes are produced by a wide range of bacteria and fungi found in soil and water. While the metabolic pathway (the sequence of chemical reactions) for esfenvalerate degradation is relatively well-understood, detailed information on the specific signaling pathways within the microorganisms that regulate the expression of these degradative genes is currently limited in publicly available scientific literature. It is hypothesized that the presence of esfenvalerate or its metabolites may induce the expression of the genes encoding for carboxylesterases and other downstream enzymes, but the specific regulatory proteins, sensors, and signaling cascades involved have not been fully elucidated for this particular compound.

Figure 3: Conceptual diagram of the enzymatic degradation of esfenvalerate at the cellular level.

Conclusion

The environmental fate of esfenvalerate is a complex process governed by a combination of biotic and abiotic factors. It is moderately persistent in soil, with a half-life ranging from two weeks to three months, and is relatively immobile due to its strong sorption to organic matter. In water, its persistence is shorter, especially in the presence of sunlight. The primary degradation pathway is the microbial-mediated hydrolysis of its ester bond, leading to the formation of less toxic metabolites. Understanding these degradation dynamics is essential for the environmental risk assessment of esfenvalerate and for the development of effective bioremediation strategies for contaminated sites. Further research is warranted to elucidate the specific microbial signaling pathways involved in its degradation and to gather more comprehensive field data on its persistence under a wider range of environmental conditions.

References

- 1. EXTOXNET PIP - ESFENVALERATE [extoxnet.orst.edu]

- 2. Esfenvalerate (Ref: OMS 3023) [sitem.herts.ac.uk]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. scielo.br [scielo.br]

- 6. Insight Into Microbial Applications for the Biodegradation of Pyrethroid Insecticides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Biodegradation and metabolic pathway of fenvalerate by Citrobacter freundii CD-9 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. fruit.webhosting.cals.wisc.edu [fruit.webhosting.cals.wisc.edu]

- 12. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]

- 13. researchgate.net [researchgate.net]

Esfenvalerate: A Comprehensive Technical Guide to its Solubility in Aqueous and Organic Media

For Researchers, Scientists, and Drug Development Professionals

Abstract

Esfenvalerate, a potent synthetic pyrethroid insecticide, is the (S,S)-isomer of fenvalerate. Its efficacy and environmental fate are significantly influenced by its solubility characteristics. This technical guide provides an in-depth analysis of the solubility of esfenvalerate in water and a range of common organic solvents. The document includes curated quantitative solubility data, detailed experimental protocols for solubility determination, and visual representations of its mechanism of action and relevant analytical workflows to support research and development activities.

Quantitative Solubility of Esfenvalerate

The solubility of esfenvalerate is a critical parameter for formulation development, environmental risk assessment, and toxicological studies. It exhibits very low solubility in water and is considerably more soluble in various organic solvents.

Solubility in Water

Esfenvalerate is practically insoluble in water. This low aqueous solubility contributes to its persistence in certain environmental compartments and its high potential for bioaccumulation.

Table 1: Solubility of Esfenvalerate in Water

| Temperature (°C) | Solubility | Reference(s) |

| 20 | < 1 mg/L | [1] |

| 25 | < 0.3 mg/L | [2] |

| 25 | 0.002 mg/L (2 µg/L) | [3][4] |

Solubility in Organic Solvents

Esfenvalerate demonstrates a wide range of solubility in organic solvents, from being slightly soluble in non-polar solvents like hexane (B92381) to highly soluble in more polar and aromatic solvents.

Table 2: Solubility of Esfenvalerate in Various Organic Solvents

| Solvent | Temperature (°C) | Solubility | Reference(s) |

| Acetone | 20 | > 450 g/L | [3] |

| Acetone | 25 | > 600 g/kg | [3] |

| Chloroform | 20 | > 450 g/L | [3] |

| Chloroform | 25 | > 600 g/kg | [3] |

| Dimethylformamide (DMF) | 25 | > 600 g/kg | [3] |

| Dimethyl sulfoxide (B87167) (DMSO) | 25 | > 600 g/kg | [3] |

| Ethyl Acetate | 25 | > 600 g/kg | [3] |

| Hexane | 20 | 77 g/L | [3] |

| Hexane | 25 | 10-50 g/kg | [3] |

| Methanol | 20 | > 450 g/L | [3] |

| Methanol | 25 | 70-100 g/kg | [3] |

| Xylene | 25 | > 600 g/kg | [3] |

Experimental Protocols for Solubility Determination

Accurate determination of solubility is paramount for the reliable characterization of a compound. The following sections detail the standard methodologies for measuring the solubility of substances like esfenvalerate in water and organic solvents.

Water Solubility Determination (OECD Guideline 105)

The OECD Guideline for the Testing of Chemicals, No. 105, is the internationally recognized standard for determining the solubility of substances in water. It comprises two primary methods: the Column Elution Method and the Flask Method.

2.1.1. Column Elution Method

This method is suitable for substances with low water solubility (< 10⁻² g/L), such as esfenvalerate.

-

Principle: A porous solid support material is coated with an excess of the test substance. Water is then passed through a column packed with this coated material at a slow, constant rate. The concentration of the substance in the eluate is monitored over time. When the concentration reaches a plateau, it is considered to be the saturation concentration, i.e., the water solubility.

-

Apparatus:

-

A temperature-controlled column (e.g., a jacketed glass column).

-

A metering pump for delivering a constant flow of water.

-

A solid support material (e.g., glass beads, silica (B1680970) gel).

-

An analytical instrument for quantifying the test substance in the eluate (e.g., Gas Chromatography with Electron Capture Detection (GC-ECD) for esfenvalerate).

-

-

Procedure:

-

Preparation of the Coated Support: A solution of esfenvalerate in a volatile solvent is prepared. A known amount of the support material is added to the solution, and the solvent is evaporated under a gentle stream of inert gas, leaving the support material coated with the test substance.

-

Column Packing: The coated support material is packed into the column.

-

Elution: Distilled or deionized water is pumped through the column at a constant, low flow rate. The temperature of the column is maintained at the desired experimental temperature (e.g., 20°C or 25°C).

-

Sample Collection and Analysis: Fractions of the eluate are collected at regular intervals. The concentration of esfenvalerate in each fraction is determined using a validated analytical method.

-

Determination of Solubility: A plot of concentration versus time (or eluted volume) is constructed. The solubility is taken as the mean of the concentrations in the plateau region, where at least three consecutive fractions show concentrations that do not vary by more than ± 30%.

-

2.1.2. Flask Method

This method is suitable for substances with a solubility of 10⁻² g/L or higher.

-